molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7

6-Methoxybenzo[d]isoxazole

Cat. No.: B1603707
CAS No.: 39835-05-7
M. Wt: 149.15 g/mol
InChI Key: POTFXHBOYWNKII-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring fused to a benzene ring with a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of 6-methoxybenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

6-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxybenzo[d]thiazole
  • 6-Methoxybenzo[d]oxazole
  • 6-Methoxybenzo[d]imidazole

Comparison: 6-Methoxybenzo[d]isoxazole is unique due to its isoxazole ring, which imparts distinct electronic and steric properties compared to its thiazole, oxazole, and imidazole counterparts. These differences can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery .

Biological Activity

6-Methoxybenzo[d]isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a methoxy group attached to the benzene ring of the isoxazole structure. This substitution is crucial as it influences the compound's biological activity by modulating its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Hep3B (liver cancer)
  • A549 (lung cancer)

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.48Induces apoptosis
This compoundHep3B23.00Cell cycle arrest at G2/M phase
Derivative AA5490.76Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, one study found that the derivative of this compound had an IC50 value of 15.48 µM against MCF-7 cells, suggesting potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been extensively studied. Compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 2: COX-2 Inhibition by Isoxazole Derivatives

CompoundIC50 (µM)Selectivity
Isoxazole Derivative B0.95Selective for COX-2 over COX-1

This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .

3. Antimicrobial Activity

The antimicrobial effects of isoxazole derivatives, including those related to this compound, have been documented against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Isoxazole Derivative CStaphylococcus aureus1.6 µg/mL
Isoxazole Derivative DEscherichia coli3.2 µg/mL

These findings suggest that modifications in the isoxazole structure can enhance antibacterial potency, making these compounds promising candidates for further development in antimicrobial therapies .

Case Studies

Several case studies have explored the biological activity of derivatives based on the this compound framework:

  • Study on Hep3B Cells : A derivative demonstrated significant cytotoxicity with an IC50 of approximately 23 µM, inducing apoptosis and reducing necrosis rates significantly compared to controls .
  • Study on MCF-7 Cells : The same derivative exhibited cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic markers such as Bax, indicating a mechanism through which it may exert its anticancer effects .

Properties

IUPAC Name

6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFXHBOYWNKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613170
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-05-7
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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